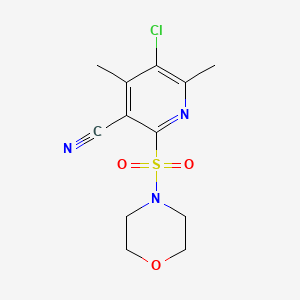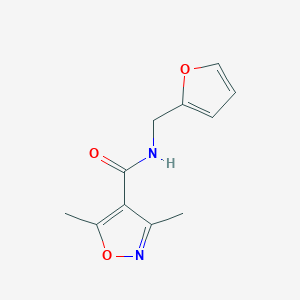![molecular formula C20H17ClO3 B5560330 3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5560330.png)
3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a synthetic organic compound featuring a unique chromenone structure. This compound's chemical structure provides it with several interesting properties, making it useful for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several synthetic routes to prepare 3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, generally involving the following steps:
Initial Formation: : Starting from benzyloxy substituted compounds, intermediate formation through electrophilic aromatic substitution reactions.
Chlorination: : Addition of chlorine using thionyl chloride or other chlorinating agents.
Cyclization: : Formation of the tetrahydrobenzo[c]chromenone structure through cyclization reactions using various acid or base catalysts under controlled temperatures.
Industrial Production Methods
For industrial scale production, these reactions are often conducted in large batch reactors with automated control of reaction conditions to ensure high yield and purity. The processes generally follow similar steps as lab-scale syntheses but with optimizations for scale, such as continuous flow reactors and higher throughput methodologies.
Chemical Reactions Analysis
Types of Reactions
This compound primarily undergoes the following types of reactions:
Oxidation: : The chromenone ring is susceptible to oxidation under mild conditions.
Reduction: : Reduction of the carbonyl group to yield hydroxyl derivatives.
Substitution: : Halogenation, alkylation, and acylation reactions on the benzyloxy and chromenone moieties.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate or chromium trioxide in acidic media.
Reduction: : Utilizing sodium borohydride or lithium aluminum hydride under anhydrous conditions.
Substitution: : Employing reagents like sodium ethoxide for alkylation or acid chlorides for acylation.
Major Products
These reactions result in various derivatives:
Oxidation produces hydroxyl derivatives.
Reduction forms hydroxyl-substituted tetrahydrobenzo[c]chromenones.
Substitution reactions lead to diverse functionalized chromenone derivatives.
Scientific Research Applications
The compound has several scientific research applications due to its versatile structure:
Chemistry: : Used as an intermediate in organic synthesis for the construction of complex molecules.
Biology: : Studied for its potential biological activities such as anti-inflammatory or anticancer properties.
Medicine: : Investigated for pharmaceutical applications, particularly in the development of novel therapeutic agents.
Industry: : Applied in material science for the synthesis of polymers and advanced materials.
Mechanism of Action
The compound's mechanism of action involves:
Molecular Targets: : It interacts with specific enzymes and receptors in biological systems, inhibiting or modulating their activity.
Pathways Involved: : Engages in pathways related to signal transduction, cell proliferation, and apoptosis, making it a candidate for anticancer and anti-inflammatory research.
Comparison with Similar Compounds
Similar Compounds
3-(methoxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: : Similar structure but with a methoxy group, leading to different reactivity and biological activity.
3-(benzyloxy)-2-chloro-6H-benzo[c]chromen-6-one: : Lacks the tetrahydro part, which significantly alters its chemical and physical properties.
3-(benzyloxy)-2-bromo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: : Bromo-substituted variant that shows different reactivity patterns compared to the chloro compound.
Uniqueness
What sets 3-(benzyloxy)-2-chloro-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one apart is its unique combination of benzyloxy, chloro, and tetrahydrobenzochromenone moieties, which provides a unique profile of reactivity and potential biological activity.
With its distinctive structure and reactivity profile, this compound is a compound of significant interest in various scientific and industrial applications.
Properties
IUPAC Name |
2-chloro-3-phenylmethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO3/c21-17-10-16-14-8-4-5-9-15(14)20(22)24-18(16)11-19(17)23-12-13-6-2-1-3-7-13/h1-3,6-7,10-11H,4-5,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWCRCQVNBZPBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=CC(=C(C=C3OC2=O)OCC4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
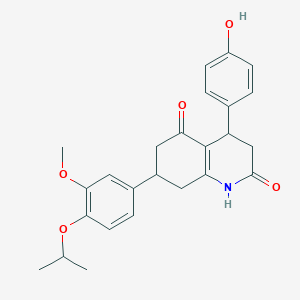
![methyl 4-{3-[benzyl(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5560262.png)
![(1S,5R)-3-(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560266.png)
![2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(NAPHTHALEN-2-YL)ACETAMIDE](/img/structure/B5560267.png)
![N'-[(E)-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLENE]-2-(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)ACETOHYDRAZIDE](/img/structure/B5560276.png)
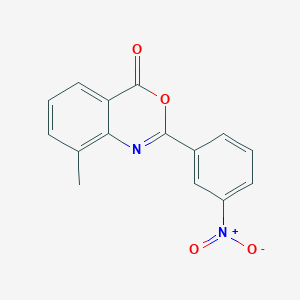
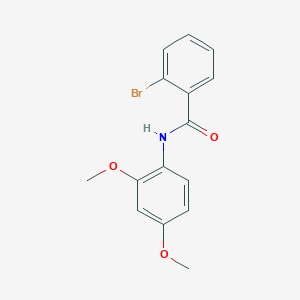
![1-(tetrahydro-2H-pyran-2-ylmethyl)benzo[cd]indol-2(1H)-one](/img/structure/B5560300.png)
![3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560311.png)
![1H-Pyrazole, 1-[(2-benzoxazolylthio)acetyl]-3,5-dimethyl-](/img/structure/B5560316.png)
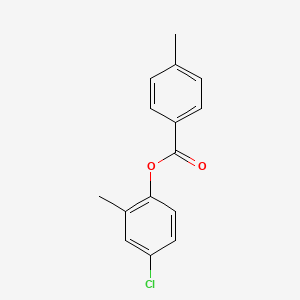
![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5560331.png)
